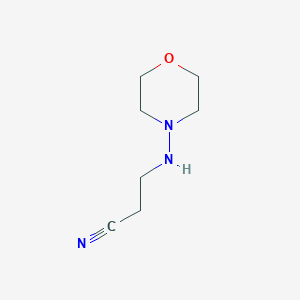
3-(Morpholinoamino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholinoamino)propanenitrile is an organic compound characterized by the presence of a morpholine ring attached to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Morpholinoamino)propanenitrile can be synthesized through a two-step process involving a Mannich reaction followed by a Michael addition reaction. The Mannich reaction involves the condensation of formaldehyde, morpholine, and a nitrile compound under mild conditions. The resulting intermediate undergoes a Michael addition with an appropriate nucleophile to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available reactants and optimized reaction conditions to ensure high yields. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinoamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and DIBAL are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles like sodium cyanide (NaCN) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Oxides and other oxidized derivatives.
Reduction: Primary amines and aldehydes.
Substitution: Various substituted nitriles and other derivatives.
Scientific Research Applications
3-(Morpholinoamino)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with enzymes and other biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Morpholinoamino)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the nitrile group undergoes nucleophilic attack by hydride ions, leading to the formation of imine intermediates, which are further reduced to primary amines . The compound’s effects in biological systems may involve binding to enzymes and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar chemical properties.
3-(Phenylamino)propanenitrile: A compound with a phenyl group instead of a morpholine ring.
3-(4-Morpholinylamino)propanenitrile: A closely related compound with similar structural features.
Uniqueness
3-(Morpholinoamino)propanenitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(morpholin-4-ylamino)propanenitrile |
InChI |
InChI=1S/C7H13N3O/c8-2-1-3-9-10-4-6-11-7-5-10/h9H,1,3-7H2 |
InChI Key |
LFZBEKWPOBNFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















